molecular formula C9H8Br2O B3248214 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone CAS No. 1844064-91-0

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Cat. No.: B3248214
CAS No.: 1844064-91-0
M. Wt: 291.97 g/mol
InChI Key: MZBSTXFRZOCIMJ-UHFFFAOYSA-N
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Description

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a brominated aromatic ketone featuring a bromine atom at the para position and a bromomethyl (-CH₂Br) group at the meta position of the benzene ring. The bromomethyl group enhances reactivity in nucleophilic substitution reactions, making it valuable for synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name

1-[4-bromo-3-(bromomethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSTXFRZOCIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the bromination of 4-methylacetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The compound 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone , also known by its CAS number 1844064-91-0, is a brominated aromatic ketone with significant applications in various scientific research fields. This article explores its applications, particularly in chemistry, biology, and medicine, along with documented case studies and data tables that summarize its properties and uses.

Structure and Composition

  • Molecular Formula : C9H8Br2O
  • Molecular Weight : 292.97 g/mol
  • Appearance : Typically a solid compound at room temperature.
  • Functional Groups : Contains a ketone group (C=O) and two bromine substituents on the phenyl ring.

Scientific Research Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Organic Synthesis

  • Intermediate in Synthesis : It is used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of bromine atoms facilitates electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Biological Studies

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in developing new antibacterial agents.
  • Antioxidant Properties : The compound has been investigated for its potential antioxidant activities, which could have implications in preventing oxidative stress-related diseases.

Medicinal Chemistry

The compound's structure allows it to be explored as a potential therapeutic agent. Research has indicated that compounds with similar structures can interact with biological targets involved in various diseases.

Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored brominated phenyl ketones and their effects on cancer cell lines, showing that derivatives of this compound could inhibit tumor growth.
  • Case Study 2 : Research conducted at a pharmaceutical company investigated the use of this compound as a precursor for synthesizing novel anti-inflammatory drugs.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

  • Dyes and Pigments Production : Its brominated structure can be advantageous in producing specific dyes and pigments used in textiles and coatings.
  • Chemical Manufacturing : As an intermediate, it plays a role in synthesizing various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The compound can also undergo oxidation and reduction reactions, leading to the formation of a variety of derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(4-Bromophenyl)ethanone
  • Synthesis : Obtained in 98% yield via a general procedure, characterized as an oil with TLC Rf = 0.53 (EtOAc/hexanes 1:4) .
  • Applications : Acts as a precursor for larger molecules in organic synthesis.
1-(4-Methoxyphenyl)ethanone
  • Structure : Methoxy (-OCH₃) group at the para position.
  • Synthesis : 95% yield; TLC Rf = 0.43 (EtOAc/hexanes 1:9). Distinct NMR signals at δ 3.81 (methoxy) and δ 7.87 (aromatic protons) .
  • Applications : Used in studies requiring electron-donating substituents.
1-[4-(Bromomethyl)phenyl]ethanone
  • Structure : Bromomethyl at the para position.
  • Market Data : Projected global production capacity to grow at 5.2% CAGR (2025–2030), driven by demand in pharmaceutical intermediates .
  • Applications : Key intermediate in indazole and antimicrobial agent synthesis .
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone
  • Structure : Chloromethyl (-CH₂Cl) instead of bromomethyl.
  • Properties : Molecular weight 247.52; predicted density 1.501 g/cm³; boiling point 346.1°C .
1-(4-Bromo-3-hydroxyphenyl)ethanone
  • Structure : Hydroxyl (-OH) replaces bromomethyl.
  • Safety : GHS-compliant handling required; first-aid measures for inhalation exposure .
  • Synthesis : High-purity (95–97%) routes documented, with applications in fungicide development .
1-(4-Bromo-3-methylphenyl)ethanone
  • Structure : Methyl (-CH₃) at the meta position.
  • Properties : Molecular weight 213.07; CAS 37074-40-1. Lower reactivity compared to bromomethyl analogs .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Reactivity Highlights
1-[4-Bromo-3-(bromomethyl)phenyl]ethanone C₉H₈Br₂O 296.97 (theoretical) Br (para), -CH₂Br (meta) High alkylation potential for SN2 reactions
1-(4-Bromophenyl)ethanone C₈H₇BrO 199.05 Br (para) Stable; used as a building block
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone C₉H₈BrClO 247.52 Br (para), -CH₂Cl (meta) Moderate reactivity; cost-effective
1-(4-Bromo-3-hydroxyphenyl)ethanone C₈H₇BrO₂ 215.05 Br (para), -OH (meta) Polar; hydrogen-bonding capability

Market and Industrial Relevance

  • 1-[4-(Bromomethyl)phenyl]ethanone: Chinese production dominates the global market, with expanding applications in drug discovery .
  • Regional Demand : Asia-Pacific leads consumption due to cost-effective manufacturing and pharmaceutical sector growth .

Biological Activity

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone, also known as a brominated phenyl ketone, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8Br2O
  • Molecular Weight : 249.07 g/mol
  • CAS Number : 51229-51-7

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with brominated phenyl groups exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. For instance, studies have shown that similar brominated compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by affecting their cell wall synthesis and function .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. The bromine substituents may enhance the compound's lipophilicity, allowing better membrane penetration and interaction with cellular targets .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to cell death .

Case Studies

Several studies have explored the biological effects of related brominated compounds:

  • Study on Antimicrobial Efficacy :
    • A study tested various brominated phenyl ketones against common pathogens. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
    • Table 1: Antimicrobial Activity Results
      | Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
      |-----------------------------------|---------------------------|----------------------------------------|
      | this compound | Staphylococcus aureus | 50 µg/mL |
      | | Escherichia coli | 75 µg/mL |
  • Study on Anticancer Effects :
    • A study evaluated the effect of the compound on human breast cancer cell lines (MCF-7). It was found to induce apoptosis with an IC50 value of 30 µM.
    • Table 2: Anticancer Activity Results
      | Compound | Cell Line | IC50 (µM) |
      |-----------------------------------|------------------|-----------|
      | this compound | MCF-7 | 30 |

Q & A

Q. Example Workflow :

StepTool/ParameterOutcome
Data IntegrationSAINTResolution cutoff: 0.84 Å
Absorption CorrectionSADABSRint < 0.05
RefinementSHELXLR1 < 0.04

Advanced: What computational methods predict the genotoxic potential of this compound, and how reliable are they?

Methodological Answer:

  • In Silico Models :
    • QSAR : Use OECD Toolbox or Derek Nexus to evaluate structural alerts (e.g., α,β-unsaturated ketone motifs linked to DNA alkylation) .
    • Molecular Dynamics : Simulate interactions with DNA topoisomerase II using GROMACS ; analyze binding free energy (ΔG) with MM-PBSA .
  • Validation Metrics :
    • Predictive performance for brominated aromatics: ~81–91% accuracy in FDA and Sofuni datasets .

Q. Table: Predictive Performance of Genotoxicity Alerts

DatasetCompounds TestedPositive Predictivity
Sofuni2291%
FDA8681%

Advanced: How to design experiments to assess antimicrobial activity while addressing resistance mechanisms?

Methodological Answer:

Assay Design :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ciprofloxacin) .
  • Efflux Pump Inhibition : Co-administer with sub-inhibitory doses of efflux inhibitors (e.g., phenyl-arginine-β-naphthylamide) to assess resistance modulation .

Mechanistic Studies :

  • Molecular Docking : Target β-lactamase (PDB: 1BSG) or DNA gyrase (PDB: 1KZN) using AutoDock Vina ; validate binding poses with MD simulations .
  • Resazurin Assay : Quantify metabolic inhibition in biofilms vs. planktonic cells .

Q. Key Parameters :

ParameterValue
Incubation Time18–24 h
Compound Range0.5–128 µg/mL
Solvent ControlDMSO ≤1%

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-Bromo-3-(bromomethyl)phenyl]ethanone
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